molecular formula C14H14N2O3S B5604743 1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene

1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene

Cat. No.: B5604743
M. Wt: 290.34 g/mol
InChI Key: LUKGHGWVZINXIV-UHFFFAOYSA-N
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Description

1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.07251349 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, closely related to 1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene, have been studied as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are unreactive in the dark but react quantitatively with amines upon irradiation with UV light, making them useful for studying protein interactions and structures (Jelenc, Cantor, & Simon, 1978).

Anion Recognition Properties

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, which are derivatives of nitrobenzene compounds like this compound, have been synthesized and characterized for anion recognition properties. These compounds exhibit interesting photophysical properties and are important for understanding electronic properties and interactions with anions (Singh et al., 2016).

Azo Dyes Derivation

The amino derivatives of nitrobenzene compounds, similar to this compound, are used in the preparation of azo dyes. These derivatives, upon coupling with various azo components, produce dyes of good quality and brilliant color (Heertjes & Dahmen, 2010).

Chemical Synthesis and Kinetics

Nitrobenzene derivatives have been extensively used in chemical synthesis and kinetic studies. For example, ethoxylation of p-chloronitrobenzene and studies on the kinetics of these reactions provide valuable insights into nucleophilic substitution reactions and the effects of various catalysts and conditions on these reactions (Wang & Rajendran, 2007).

Catalytic Reduction of Nitroarenes

Studies on the catalytic reduction of nitroarenes to aminoarenes, similar to this compound, have shown high yields using various catalysts. This research is significant for the development of more efficient and environmentally friendly synthetic methods in organic chemistry (Watanabe et al., 1984).

Detection and Analysis of Nitrobenzene Derivatives

The detection and analysis of nitrobenzene derivatives are crucial in environmental and analytical chemistry. Techniques like reduction and indophenol formation are used for detecting these compounds in various samples, which is vital for monitoring environmental pollution and ensuring safety (Verma & Gupta, 1987).

Properties

IUPAC Name

4-ethoxy-N-(2-nitrophenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-19-12-9-7-11(8-10-12)15-20-14-6-4-3-5-13(14)16(17)18/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKGHGWVZINXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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